6-[2-(2,4-dichlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-[2-(2,4-dichlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is a synthetic organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The structure of this compound consists of an indoloquinoxaline core with a 2-(2,4-dichlorophenoxy)ethyl substituent, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of Brønsted acids such as acetic acid, formic acid, or hydrochloric acid as catalysts . Additionally, transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization are employed to achieve the desired product .
Industrial Production Methods
Industrial production of 6-[2-(2,4-dichlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline may involve large-scale synthesis using similar reaction conditions as described above. The use of microwave irradiation and nanoparticles as catalysts, such as copper-doped cadmium sulfide or cerium(IV) oxide, has been reported to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-[2-(2,4-dichlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced indoloquinoxaline derivatives.
Substitution: Formation of substituted indoloquinoxaline derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-[2-(2,4-dichlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline involves its ability to intercalate into DNA, thereby disrupting the replication and transcription processes. This intercalation leads to the stabilization of DNA duplexes and the inhibition of topoisomerase enzymes, which are essential for DNA replication . The compound’s molecular targets include DNA and topoisomerase enzymes, and its pathways involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
6-[2-(2,4-dichlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline can be compared with other indoloquinoxaline derivatives and similar compounds:
Ellipticine: A naturally occurring alkaloid with antitumor properties.
Dichlorprop: A chlorophenoxy herbicide with a similar dichlorophenoxy group.
Other Indoloquinoxalines: Compounds with similar indoloquinoxaline cores but different substituents, which may exhibit varying biological activities.
The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C22H15Cl2N3O |
---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
6-[2-(2,4-dichlorophenoxy)ethyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C22H15Cl2N3O/c23-14-9-10-20(16(24)13-14)28-12-11-27-19-8-4-1-5-15(19)21-22(27)26-18-7-3-2-6-17(18)25-21/h1-10,13H,11-12H2 |
InChI Key |
BEMBFPFCOJMRLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CCOC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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